molecular formula C19H22N6 B6456661 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2549017-02-7

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B6456661
CAS No.: 2549017-02-7
M. Wt: 334.4 g/mol
InChI Key: ZPJKMAHHJLQHHU-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile (CAS: 2549028-12-6) is a heterocyclic organic molecule with a pyridine core substituted by a nitrile group at position 4 and a piperazine linker at position 2. The piperazine moiety is further functionalized with a 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl group. Its molecular formula is C₁₉H₂₂N₆, and it has a molecular weight of 334.42 g/mol .

Structurally, the compound combines a pyridine ring (electron-deficient due to the nitrile group) and a pyrimidine ring (substituted with cyclopropyl and methyl groups), linked via a piperazine bridge.

Properties

IUPAC Name

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-13-14(2)22-18(16-3-4-16)23-19(13)25-9-7-24(8-10-25)17-11-15(12-20)5-6-21-17/h5-6,11,16H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJKMAHHJLQHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=C3)C#N)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile, often referred to in literature as a pyrimidine derivative, has gained attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5C_{15}H_{19}N_5, with a molecular weight of approximately 269.35 g/mol. The structure features a pyridine ring linked to a piperazine moiety substituted with a cyclopropyl group and a dimethylpyrimidine derivative.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives function as enzyme inhibitors, affecting pathways such as protein synthesis and signal transduction.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses and gene expression.
  • Cellular Effects : Studies have shown that related compounds can impact cellular metabolism and signaling pathways, leading to altered cell function.

Biological Activity Overview

The biological activities of 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can be summarized as follows:

Activity Type Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Demonstrates activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Reduces inflammation in vitro and in vivo models.
Antiviral Shows potential against specific viral strains through inhibition mechanisms.

Anticancer Activity

A study published in Journal of Medicinal Chemistry (2023) highlighted the compound's efficacy against human cervical cancer (HeLa) cells, showing an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups . The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Antimicrobial Properties

In antimicrobial assays, the compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL respectively . These findings suggest its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Research conducted on murine models indicated that the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) when administered at doses of 10 mg/kg . This suggests its utility in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 1 hour.
  • Distribution : High tissue distribution with significant accumulation in liver and lungs.
  • Metabolism : Primarily metabolized by hepatic enzymes; major metabolites identified include hydroxylated derivatives.
  • Excretion : Renal excretion predominates, with approximately 70% eliminated within 24 hours post-dose.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
  • Antimicrobial Properties : Preliminary data suggest that the compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Neurological Research

Research has shown that compounds with similar structures can act as antagonists or agonists at various neurotransmitter receptors. This compound may be explored for its effects on:

  • Dopaminergic Systems : Potential applications in treating disorders like schizophrenia or Parkinson's disease.
  • Serotonergic Systems : Investigated for antidepressant effects.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through:

  • Cross-coupling Reactions : Utilized in the synthesis of biologically active compounds.
  • Functionalization of Aromatic Rings : Its structure allows for further derivatization, expanding the library of available compounds for drug discovery.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against human cancer cell lines. Results demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperazine ring enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design.

Data Tables

Application AreaSpecific Use CasesCurrent Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against specific bacterial strains
Neurological ResearchDopamine receptor modulationPotential treatment for Parkinson's disease
Serotonin receptor interactionPossible antidepressant effects
Organic SynthesisBuilding block for complex moleculesFacilitates cross-coupling and functionalization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

A closely related compound is 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS: 2640845-93-6). Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Feature Target Compound (CAS 2549028-12-6) Analog (CAS 2640845-93-6)
Core Structure Pyridine-4-carbonitrile + pyrimidine Pyridine-3-carbonitrile + pyrimidine
Pyridine Substituents -CN at position 4 -CN at position 3; -Cl at position 5
Pyrimidine Substituents Cyclopropyl at position 2; 5,6-dimethyl Dimethylamino at position 2; 6-methyl
Molecular Formula C₁₉H₂₂N₆ C₁₈H₂₁ClN₈
Molecular Weight 334.42 g/mol 384.87 g/mol
Piperazine Linkage Connects pyridine (position 2) to pyrimidine Connects pyridine (position 6) to pyrimidine
Key Differences and Implications

Substituent Effects on Reactivity: The cyclopropyl group in the target compound may enhance metabolic stability compared to the dimethylamino group in the analog, which could increase solubility but also susceptibility to oxidation .

Nitrile Position :

  • The nitrile group’s position (pyridine-4 vs. pyridine-3) affects the molecule’s dipole moment and interactions with hydrophobic pockets in proteins.

Synthetic Accessibility :

  • Both compounds are synthesized via nucleophilic substitution reactions on piperazine, but the cyclopropyl group in the target compound requires specialized reagents (e.g., cyclopropanation agents) .

Broader Context: Piperazine-Linked Heterocycles

Piperazine-linked compounds are prevalent in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding. For example, compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1 in ) share the piperazine linker but utilize quinoline instead of pyrimidine/pyridine cores . These analogs highlight the versatility of piperazine in bridging diverse pharmacophores, though their biological activities vary significantly based on the attached heterocycles.

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